3-(5-Ethyl-benzooxazol-2-yl)-phenylamine

Nuclear Receptor LXR-beta Metabolic Disease

Researchers studying LXR-beta pathways often lack well-characterized, regioisomerically pure chemical probes. 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine (CAS 312587-09-0) provides a validated meta-substituted scaffold with quantified target engagement. • LXR-beta IC50: 67.5 µM - suitable as a weak binder control or SAR starting point. • Unique meta-substitution pattern enables exploration of novel chemical space vs. para-analogs. • Reactive aniline handle and defined solubility (DMSO, DMF, DCM) facilitate derivatization. • Available in research quantities with reliable global shipping.

Molecular Formula C15H14N2O
Molecular Weight 238.28g/mol
CAS No. 312587-09-0
Cat. No. B433659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Ethyl-benzooxazol-2-yl)-phenylamine
CAS312587-09-0
Molecular FormulaC15H14N2O
Molecular Weight238.28g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N
InChIInChI=1S/C15H14N2O/c1-2-10-6-7-14-13(8-10)17-15(18-14)11-4-3-5-12(16)9-11/h3-9H,2,16H2,1H3
InChIKeyCPAMZMMYEPRNLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Ethyl-benzooxazol-2-yl)-phenylamine: A Versatile Benzoxazole Scaffold


3-(5-Ethyl-benzooxazol-2-yl)-phenylamine (CAS 312587-09-0) is a heterocyclic aromatic amine, integrating a benzoxazole core with a meta-substituted phenylamine group [1]. This specific structure, C15H14N2O, provides a privileged scaffold for medicinal chemistry and material science applications . Its physical properties, including a predicted boiling point of 399.1±25.0 °C and a density of 1.191±0.06 g/cm³, define its handling characteristics and suitability for various synthetic transformations .

Substitution Not Recommended for This Benzoxazole


Simple substitution with other benzoxazole-phenylamine isomers or analogs (e.g., para-substituted or unsubstituted phenylamines) is not scientifically valid due to the compound's unique meta-substitution pattern. This regioisomerism directly impacts molecular geometry, electronic distribution, and, consequently, target interaction profiles, as demonstrated by differential activities in biological assays [1]. Furthermore, the specific 5-ethyl group on the benzoxazole ring modulates lipophilicity and solubility differently than a 5-methyl, 5-isopropyl, or unsubstituted analog, which can drastically alter its performance as a synthetic intermediate or its behavior in biological systems . The following quantitative evidence substantiates these distinct properties.

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine: Quantitative Evidence


LXR-beta and daf-12 Inhibitory Activity

This compound exhibits measurable inhibitory activity against the human nuclear receptor LXR-beta (Oxysterols receptor LXR-beta) and the C. elegans nuclear hormone receptor daf-12. While the reported IC50 of 67.5 µM against daf-12 is modest, it provides a defined, quantitative benchmark for this specific chemical probe. In contrast, a closely related structural analog, the para-substituted isomer 4-(5-Ethyl-benzooxazol-2-yl)-phenylamine, shows no detectable activity against LXR-beta in comparable assays, highlighting the critical importance of the meta-substitution pattern for target engagement [1][2].

Nuclear Receptor LXR-beta Metabolic Disease

Enhanced Solubility Profile as a Research Intermediate

The 5-ethyl substitution on the benzoxazole ring confers a distinct solubility profile to this compound compared to its 5-methyl and 5-isopropyl analogs. The target compound is soluble in common organic solvents like DMSO, DMF, and dichloromethane, which is essential for its use as a synthetic intermediate . Its estimated water solubility is 22.94 mg/L (Log Kow: 3.60), providing a specific physicochemical reference point. In contrast, the 5-isopropyl analog is noted for its more lipophilic character and different solubility behavior, which can complicate its use in certain aqueous reaction conditions .

Organic Synthesis Solubility Chemical Intermediate

Differential Functionalization via Meta-Substitution

The meta-substituted phenylamine group of 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine provides a distinct vector for derivatization compared to para-substituted analogs. Literature on benzoxazole derivatives demonstrates that compounds derived from 4-benzoxazol-2-yl-phenylamine (a para-substituted scaffold) can yield potent antitumor agents with IC50 values in the 8-17 nM range [1]. The meta-substitution pattern on the target compound offers a different geometric orientation, which can lead to a different set of interactions with biological targets. The activity against LXR-beta, while modest, is a direct consequence of this specific regioisomerism and is not observed in its para-substituted counterpart [2]. This positions the target compound as a unique starting point for exploring chemical space orthogonal to that of para-substituted scaffolds.

Medicinal Chemistry SAR Chemical Probe

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine: Best Application Scenarios


Chemical Probe for LXR-beta Nuclear Receptor Research

Given its quantifiable, though modest, activity against LXR-beta (IC50 = 67.5 µM), 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine serves as a validated starting point or chemical probe for studying this nuclear receptor pathway [1]. Its defined activity, contrasted with the inactivity of its para-isomer, makes it a specific tool for assays where a known, weak binder is required as a control or for initial SAR exploration.

Privileged Scaffold for SAR Studies

The compound's unique meta-substitution pattern offers a geometrically distinct vector for derivatization compared to the more commonly explored para-substituted benzoxazole-phenylamines. This allows medicinal chemists to systematically explore new chemical space and develop novel compounds with potentially different selectivity and potency profiles [2].

Building Block for Specialty Organic Synthesis

Its specific solubility in DMSO, DMF, and DCM, coupled with the reactive amine handle, makes it a convenient and reliable building block for the synthesis of more complex, custom-designed molecules . The defined Log Kow (3.60) and estimated water solubility (22.94 mg/L) provide valuable parameters for planning synthetic routes and purification steps.

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